molecular formula C10H8ClNO3 B13892175 Methyl 5-chloro-2-oxoindoline-6-carboxylate

Methyl 5-chloro-2-oxoindoline-6-carboxylate

Cat. No.: B13892175
M. Wt: 225.63 g/mol
InChI Key: JTRYLHJNVRIYAG-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-oxoindoline-6-carboxylate is a heterocyclic compound featuring an indoline backbone substituted with a chlorine atom at position 5, a ketone (oxo) group at position 2, and a methyl ester at position 4. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry.

Properties

Molecular Formula

C10H8ClNO3

Molecular Weight

225.63 g/mol

IUPAC Name

methyl 5-chloro-2-oxo-1,3-dihydroindole-6-carboxylate

InChI

InChI=1S/C10H8ClNO3/c1-15-10(14)6-4-8-5(2-7(6)11)3-9(13)12-8/h2,4H,3H2,1H3,(H,12,13)

InChI Key

JTRYLHJNVRIYAG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C2CC(=O)NC2=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-2-oxoindoline-6-carboxylate typically involves the reaction of 5-chloro-2-oxoindoline with methyl chloroformate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-oxoindoline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxoindole derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyindoline derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions include various substituted indoline derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Methyl 5-chloro-2-oxoindoline-6-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indoline derivatives, which are used in the development of new materials and catalysts.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-oxoindoline-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the modulation of various biological pathways, which is useful in therapeutic applications.

Comparison with Similar Compounds

The structural and functional nuances of methyl 5-chloro-2-oxoindoline-6-carboxylate can be elucidated through comparison with analogous indoline and indole derivatives. Below is a detailed analysis:

Structural Analogues and Substituent Effects

Table 1: Structural and Functional Comparison of Key Analogues
Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
This compound 5-Cl, 2-oxo, 6-COOCH3 C₁₀H₈ClNO₃ Hydrogen bonding via oxo group; potential kinase inhibitor intermediate
Methyl 5-chloro-1H-indole-6-carboxylate 5-Cl, 6-COOCH3 (indole core) C₁₀H₈ClNO₂ Lacks oxo group; reduced hydrogen bonding; similarity score 0.91
Methyl 6-chlorooxoindoline-3-carboxylate 6-Cl, 2-oxo, 3-COOCH3 C₁₀H₈ClNO₃ Positional isomer; altered dipole moment and solubility
6-Chloro-5-(2-chloroethyl)oxindole 6-Cl, 5-(ClCH₂CH₂), 2-oxo C₁₀H₈Cl₂NO₂ Increased lipophilicity; potential neurotoxic effects
Ethyl 6-amino-5-methoxyindole-2-carboxylate 6-NH₂, 5-OCH₃, 2-COOCH₂CH₃ C₁₂H₁₃N₂O₃Cl Enhanced solubility via amino group; derivatization potential
Cyclooctyl 6-(2-chlorophenyl)-3-methyl-4-oxo-tetrahydroindole-2-carboxylate 4-oxo, tetrahydroindole core C₂₄H₂₅ClNO₃ Bulky cyclooctyl ester; reduced bioavailability

Key Differences and Implications

Substituent Position and Reactivity: The oxo group at position 2 in the target compound enables hydrogen bonding, influencing crystal packing and solubility. In contrast, methyl 5-chloro-1H-indole-6-carboxylate (indole core) lacks this oxo group, reducing its polarity . Positional isomerism (e.g., 6-chloro vs. 5-chloro) alters electronic distribution.

Functional Group Impact: Chloroethyl Substituents: 6-Chloro-5-(2-chloroethyl)oxindole’s dual chlorine atoms increase lipophilicity, which may enhance blood-brain barrier penetration but raise toxicity risks . Amino and Methoxy Groups: Ethyl 6-amino-5-methoxyindole-2-carboxylate’s amino group improves aqueous solubility, making it suitable for hydrophilic drug formulations .

Core Structure Variations: Indoline vs. Indole: The saturated indoline ring in the target compound reduces aromaticity compared to indole derivatives, affecting UV absorption and conjugation.

Biological Activity

Methyl 5-chloro-2-oxoindoline-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a chloro group at the 5-position and a carboxylate ester at the 6-position of the indoline framework. Its molecular formula is C10H8ClNO3, with a molecular weight of approximately 225.63 g/mol. This unique structure contributes to its reactivity and biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites, which blocks substrate access and modulates various biochemical pathways. This inhibition can lead to therapeutic effects, particularly in cancer treatment.

Biological Activities

Research indicates that this compound exhibits several key biological activities:

  • Anticancer Activity :
    • Studies have shown that this compound demonstrates significant growth inhibition against various cancer cell lines. For instance, it has been reported to achieve a mean growth inhibition (GI%) of approximately 43.9% across multiple cancer types .
    • In vitro evaluations revealed that it effectively inhibits the proliferation of lung carcinoma cell lines (HOP-92 and NCI-H460) with GI% values of 71.8% and 66.12%, respectively .
  • Enzyme Inhibition :
    • The compound has been investigated for its ability to inhibit cyclin-dependent kinases (CDK) involved in cell cycle regulation. It shows substantial inhibitory efficacy against CDK2 and TRKA, with IC50 values ranging from 0.09 to 1.58 µM .
    • This inhibition is crucial for its potential application in cancer therapy, where modulation of cell cycle progression can lead to reduced tumor growth.
  • Receptor Modulation :
    • This compound has been studied for its interactions with various receptors, indicating potential roles in modulating signaling pathways relevant to disease processes.

Structure-Activity Relationship (SAR)

The presence of the chlorine atom at the 5-position is critical for the compound's unique chemical properties and biological activity. Comparative studies with similar compounds, such as methyl 2-oxoindole derivatives, highlight how variations in halogen substitution affect reactivity and potency:

Compound NameStructure CharacteristicsBiological Activity
Methyl 5-bromo-2-oxoindoline-6-carboxylateBromine at the 5-positionDifferent reactivity profile
Methyl 2-oxoindole-6-carboxylateLacks chlorine substitutionLower potency in enzyme inhibition
Methyl 6-chloro-2-oxoindoline-7-carboxylateChlorine at the 6-positionVariation in biological activity

Case Studies

Several studies have focused on the anticancer potential of this compound:

  • In Vitro Cytotoxicity :
    • In one study, this compound was tested against renal carcinoma cell line RFX 393, demonstrating moderate cytotoxicity with an IC50 value indicating effective inhibition compared to standard treatments .
  • Cell Cycle Analysis :
    • Research indicated that treatment with this compound resulted in significant arrest during the G0–G1 phase of the cell cycle in treated cells, suggesting its potential role in inducing apoptosis through cell cycle modulation .

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